molecular formula C16H26BrN3O4S B13847962 Desmethyl Amisulpride Hydrobromide

Desmethyl Amisulpride Hydrobromide

Cat. No.: B13847962
M. Wt: 436.4 g/mol
InChI Key: RICVWCJBUZIOJY-UHFFFAOYSA-N
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Description

Desmethyl Amisulpride Hydrobromide is a structural analog of the antipsychotic drug Amisulpride, characterized by the absence of a methyl group on the parent molecule. Its molecular formula is C₁₆H₂₀N₃O₄S·HBr, with a molecular weight of 441.395 g/mol . The compound is often identified as a metabolite or impurity in Amisulpride formulations, with applications in pharmacological research and analytical method development . Its deuterated form, Desmethyl Amisulpride-d5 Hydrobromide, incorporates five deuterium atoms, enhancing its utility as an internal standard in mass spectrometry-based assays .

Properties

Molecular Formula

C16H26BrN3O4S

Molecular Weight

436.4 g/mol

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide;hydrobromide

InChI

InChI=1S/C16H25N3O4S.BrH/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20;/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21);1H

InChI Key

RICVWCJBUZIOJY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC.Br

Origin of Product

United States

Preparation Methods

The synthesis of Desmethyl Amisulpride Hydrobromide involves several steps, starting from the precursor Amisulpride. The synthetic route typically includes the demethylation of Amisulpride followed by the introduction of a hydrobromide group. The reaction conditions often involve the use of strong acids or bases to facilitate the demethylation process. Industrial production methods may include solvent evaporation, solvent drop grinding, and dry grinding techniques to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Desmethyl Amisulpride Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrobromide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to enhance reaction rates.

Mechanism of Action

Desmethyl Amisulpride Hydrobromide exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective antagonist of dopamine D2 and D3 receptors, which are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and other mental health disorders. The molecular targets and pathways involved include the mesolimbic and mesocortical pathways, which are critical for the modulation of dopaminergic neurotransmission .

Comparison with Similar Compounds

Schiff Base Derivatives of Amisulpride

Amisulpride has been modified via condensation with aldehydes/ketones to synthesize seven Schiff base derivatives (EA1–E7). These compounds exhibit structural variations, such as substitutions with nitro, chloro, or methoxy groups, which influence their bioactivity:

  • Antiarrhythmic and Local Anesthetic Activity : EA1–E7 demonstrated moderate to strong activity in preclinical models, surpassing Amisulpride in some cases .

Table 1: Key Structural and Activity Differences

Compound Structural Modification Bioactivity (vs. Amisulpride)
Amisulpride Parent compound (methyl group) Baseline antipsychotic
Desmethyl Amisulpride HBr Demethylated form Metabolite/Impurity
EA5 (Schiff base) para-Nitrobenzaldehyde adduct Enhanced antiarrhythmic
EA7 (Schiff base) Acetophenone adduct Moderate local anesthetic

Isotopic Analogs: Deuterated Forms

Desmethyl Amisulpride-d5 Hydrobromide (C₁₆D₅H₂₀N₃O₄S·HBr) is a deuterium-labeled variant used in quantitative analysis. Key distinctions include:

  • Analytical Utility: Acts as an internal standard in HPLC-MS/MS assays due to near-identical chromatographic behavior to the non-deuterated form .
  • Molecular Weight: 441.395 g/mol (vs. 436.38 g/mol for non-deuterated Desmethyl Amisulpride HBr) .

Comparison with Pharmacopeial Impurities and Metabolites

Impurity Profiles

Desmethyl Amisulpride Hydrobromide is classified as an impurity in Amisulpride active pharmaceutical ingredients (APIs), with regulatory limits analogous to other pharmacopeial impurities:

  • Analytical Detection : Validated HPLC-MS methods ensure quantification at trace levels (e.g., LOQ ≤ 0.1 ng/mL in plasma) .

Table 2: Impurity Comparison Across Compounds

Compound Role Regulatory Limit (NMT%)
Desmethyl Amisulpride HBr Amisulpride impurity 0.1% (individual)
Desmethyl Dextromethorphan Dextromethorphan impurity 0.1%
Amitriptyline Related Compound A Dibenzosuberone Not specified

Demethylated Analogs in Other Drug Classes

Demethylation is a common metabolic pathway, as seen in Desipramine Hydrochloride (noradrenergic agent), a demethylated derivative of Imipramine. Key parallels:

  • Toxicity Profile : Both Desmethyl Amisulpride HBr and Desipramine exhibit CNS and cardiovascular effects, necessitating stringent safety handling .
  • Structural Similarity : Removal of a methyl group alters pharmacokinetics (e.g., increased lipophilicity in Desipramine vs. Imipramine) .

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